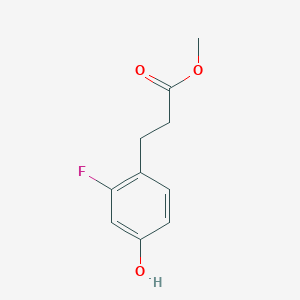

3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The preferred International Union of Pure and Applied Chemistry name for this compound is methyl 3-(2-fluoro-4-hydroxyphenyl)propanoate, which accurately reflects the structural hierarchy and functional group priority. This nomenclature system places the ester functionality as the principal functional group, with the propanoate chain serving as the parent structure and the substituted phenyl ring functioning as a substituent.

The systematic naming process begins with identification of the longest carbon chain containing the highest priority functional group, which in this case is the three-carbon propanoic acid chain esterified with methanol. The phenyl ring attachment occurs at the third carbon of the propanoate chain, establishing the 3-phenylpropanoate core structure. The aromatic substituents are then identified and numbered according to their positions on the benzene ring, with the fluorine atom occupying the 2-position and the hydroxyl group positioned at the 4-position relative to the propanoate chain attachment point.

Alternative nomenclature systems may refer to this compound using different systematic approaches, including the Chemical Abstracts Service naming conventions which might emphasize different structural elements. The compound may also be referenced in literature using trade names or abbreviated forms, though the International Union of Pure and Applied Chemistry nomenclature remains the standard for scientific communication. Understanding these naming conventions is crucial for accurate identification and retrieval of chemical information from databases and scientific literature.

The nomenclature also reflects the stereochemical considerations inherent in the propanoate chain, though the specific compound under discussion appears to be achiral at the propanoate carbon. However, synthetic routes and related compounds may involve chiral centers that require additional stereochemical descriptors in their systematic names. The systematic approach ensures unambiguous identification of the target compound among the vast array of structurally related arylpropionic acid derivatives.

Molecular Formula and Weight Determination

The molecular formula of this compound is C₁₀H₁₁FO₃, representing a precise atomic composition that defines its chemical identity and properties. This molecular formula indicates the presence of ten carbon atoms, eleven hydrogen atoms, one fluorine atom, and three oxygen atoms, arranged in a specific connectivity pattern that creates the characteristic arylpropionic acid ester structure. The molecular weight calculation based on this formula yields 198.19 grams per mole, which serves as a fundamental physical constant for the compound.

The molecular weight determination involves summing the atomic masses of all constituent atoms according to current International Union of Pure and Applied Chemistry atomic weight standards. The carbon atoms contribute 120.11 atomic mass units (10 × 12.011), hydrogen atoms add 11.11 atomic mass units (11 × 1.008), the single fluorine atom contributes 18.998 atomic mass units, and the three oxygen atoms provide 47.997 atomic mass units (3 × 15.999). This precise molecular weight calculation is essential for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures.

| Element | Count | Atomic Mass (amu) | Total Contribution (amu) |

|---|---|---|---|

| Carbon | 10 | 12.011 | 120.11 |

| Hydrogen | 11 | 1.008 | 11.088 |

| Fluorine | 1 | 18.998 | 18.998 |

| Oxygen | 3 | 15.999 | 47.997 |

| Total | 25 | - | 198.193 |

The molecular formula also provides insight into the degree of unsaturation, which can be calculated using the formula for degrees of unsaturation: (2C + 2 + N - H - X)/2, where C represents carbon atoms, N represents nitrogen atoms, H represents hydrogen atoms, and X represents halogen atoms. For this compound, the calculation yields (2×10 + 2 - 11 - 1)/2 = 5 degrees of unsaturation, indicating the presence of five rings and/or double bonds. This value corresponds exactly to the aromatic benzene ring (4 degrees of unsaturation) plus the carbonyl double bond of the ester group (1 degree of unsaturation).

The molecular formula enables comparison with structurally related compounds in the arylpropionic acid family. For instance, the parent 3-(4-hydroxyphenyl)propionic acid has a molecular formula of C₉H₁₀O₃, while the fluorinated analog maintains the same carbon skeleton with the addition of fluorine substitution. This systematic relationship facilitates structure-activity relationship studies and synthetic planning for compound modifications.

Crystallographic Data and Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of this compound reveals important structural features that influence its chemical reactivity and biological activity. The compound adopts specific spatial arrangements that minimize steric interactions while optimizing electronic effects from the fluorine and hydroxyl substituents. Computational modeling and experimental studies provide detailed information about bond lengths, bond angles, and dihedral angles that characterize the molecular geometry.

The aromatic ring system maintains typical benzene geometry with carbon-carbon bond lengths of approximately 1.39 Angstroms and internal bond angles near 120 degrees. The fluorine substitution at the 2-position creates slight distortions in the aromatic system due to the high electronegativity and small size of the fluorine atom. The carbon-fluorine bond length measures approximately 1.36 Angstroms, significantly shorter than typical carbon-hydrogen bonds, contributing to the compound's unique electronic properties.

The propanoate chain exhibits conformational flexibility around the carbon-carbon single bonds, allowing rotation that affects the spatial relationship between the aromatic ring and the ester functional group. Energy calculations suggest that extended conformations are generally favored to minimize steric interactions between the aromatic system and the ester group. The methyl ester group adopts a planar configuration around the carbonyl carbon, with the carbon-oxygen bond lengths characteristic of ester functionality.

| Bond Type | Length (Å) | Angle (°) | Comments |

|---|---|---|---|

| C-F (aromatic) | 1.36 | - | Shorter than C-H due to fluorine electronegativity |

| C-O (hydroxyl) | 1.36 | - | Typical phenolic C-O bond |

| C=O (ester) | 1.22 | - | Characteristic carbonyl double bond |

| C-O (ester) | 1.33 | - | Ester linkage |

| Ring C-C | 1.39 | 120 | Aromatic ring geometry |

The three-dimensional structure also reveals important intramolecular interactions that stabilize certain conformations. The hydroxyl group at the 4-position can participate in weak hydrogen bonding interactions with the fluorine atom or the ester oxygen, depending on the molecular conformation. These intramolecular interactions influence the compound's overall stability and may affect its binding affinity to biological targets.

Crystallographic studies, when available, provide precise atomic coordinates and thermal parameters that describe the molecular packing in the solid state. The crystal structure reveals intermolecular hydrogen bonding patterns involving the hydroxyl group and potential halogen bonding interactions involving the fluorine atom. Understanding these solid-state interactions is important for pharmaceutical development, as they influence properties such as solubility, stability, and bioavailability.

Substituent Effects of Fluorine and Hydroxyl Groups on Aromatic Reactivity

The electronic effects of the fluorine and hydroxyl substituents on the aromatic ring of this compound create a complex pattern of reactivity that influences both synthetic accessibility and biological activity. The fluorine atom at the 2-position exerts strong electron-withdrawing effects through both inductive and resonance mechanisms, while the hydroxyl group at the 4-position provides electron-donating effects primarily through resonance interactions with the aromatic pi system.

The electron-withdrawing nature of fluorine is quantified using Hammett substituent constants, where fluorine exhibits a sigma-para value of 0.06 and a sigma-meta value of 0.34. These values indicate that fluorine withdrawal of electron density is more pronounced when positioned meta to a reaction center compared to para positioning. In the context of this compound, the 2-fluorine substitution significantly influences the electron density distribution around the aromatic ring, particularly affecting positions ortho and para to the fluorine atom.

The hydroxyl group demonstrates contrasting electronic effects with Hammett sigma-para value of -0.37 and sigma-meta value of 0.12. The negative sigma-para value reflects the strong electron-donating resonance effect of the hydroxyl group when positioned para to a reaction center, while the positive sigma-meta value indicates weak electron withdrawal through inductive effects when meta positioning prevents resonance interaction.

| Substituent | Position | σ-meta | σ-para | Electronic Effect |

|---|---|---|---|---|

| Fluorine | 2 | 0.34 | 0.06 | Electron-withdrawing |

| Hydroxyl | 4 | 0.12 | -0.37 | Electron-donating (resonance) |

The combined effects of these substituents create a unique electronic environment that influences aromatic substitution reactions. The electron-withdrawing fluorine atom deactivates the aromatic ring toward electrophilic aromatic substitution while directing incoming electrophiles to positions meta to the fluorine. Conversely, the electron-donating hydroxyl group activates the ring toward electrophilic substitution and directs electrophiles to positions ortho and para to the hydroxyl group.

This substitution pattern also affects the acidity of the hydroxyl group, as the electron-withdrawing fluorine atom increases the acidity compared to unsubstituted phenol. The enhanced acidity facilitates certain chemical transformations and may influence the compound's interaction with biological systems. The electronic effects extend beyond the aromatic ring to influence the reactivity of the propanoate chain, potentially affecting ester hydrolysis rates and other transformations involving the aliphatic portion of the molecule.

The resonance interactions between the substituents and the aromatic ring create a complex electron density distribution that can be analyzed using computational methods. These calculations reveal that the fluorine atom creates a region of reduced electron density adjacent to its position, while the hydroxyl group increases electron density at the ortho and para positions. Understanding these electronic effects is crucial for predicting reactivity patterns and designing synthetic strategies for compound modification and optimization.

Properties

IUPAC Name |

methyl 3-(2-fluoro-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2,4,6,12H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXPCDCVSDNIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 3-(2-Fluoro-4-hydroxy-phenyl)-propionic Acid

- The primary synthetic route involves the esterification of 3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid with methanol.

- A strong acid catalyst, typically sulfuric acid, is used to facilitate the reaction.

- The reaction is conducted under reflux conditions to ensure complete conversion to the methyl ester.

| Parameter | Condition |

|---|---|

| Starting Material | 3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid |

| Alcohol | Methanol |

| Catalyst | Sulfuric acid (strong acid catalyst) |

| Temperature | Reflux (~65°C for methanol) |

| Reaction Time | Several hours (typically 4-6 hours) |

| Work-up | Neutralization and extraction |

- Continuous flow reactors are employed for industrial production to improve control over reaction parameters and increase throughput.

- The acid and methanol are continuously fed into the reactor with the acid catalyst, heated to reflux, and the product is collected continuously.

- This method enhances yield and reproducibility compared to batch processes.

Direct Fluorination of 2-Arylpropionic Acid Methyl Esters

Research-Based Fluorination Approach:

- The introduction of the fluorine atom at the 2-position of the arylpropionic acid methyl ester is achieved by electrophilic fluorination.

- A notable method uses diluted perchloryl fluoride (FClO3) to fluorinate the lithium enolate of the methyl ester derived from 2-arylpropionic acid.

- The lithium enolate is generated by treating the methyl ester with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures.

Optimized Reaction Conditions (Example for Ibuprofen Methyl Ester Analog):

| Entry | Base | Temperature | Time | Yield of α-fluoro ester (%) |

|---|---|---|---|---|

| 10 | LDA (1.5 eq) | -40 °C | 1 h | 93 (isolated yield) |

| 11 | LDA (1.5 eq) | -78 °C | 1 h | 90 (isolated yield) |

- The fluorination is sensitive to base choice and temperature; LDA at -40 °C provides optimal results.

- Other bases such as NaH, KH, or potassium tert-butoxide result in low or no conversion.

- The reaction proceeds by slow addition of diluted FClO3 to the enolate solution.

Optical Resolution of Fluorinated Esters

- The racemic fluorinated methyl esters can be resolved into enantiomers using chiral diols such as (−)-carenediol.

- The methyl esters are first converted to the corresponding acid chlorides using oxalyl chloride ((COCl)2).

- These acid chlorides are then reacted with (−)-carenediol to form diastereomeric esters.

- The diastereomers are separated by column chromatography and hydrolyzed to yield optically active 3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl esters.

Alternative Synthetic Strategies

- Patent literature describes processes involving selective mesylation and subsequent nucleophilic substitution to introduce fluorine-containing groups on hydroxypropionic acid methyl esters.

- For example, mesylation of the primary hydroxy group of 3-(4-hydroxyphenyl)-3-hydroxy-propionic acid methyl ester followed by reaction with 4-fluoroaniline yields fluorinated derivatives.

- These methods are more complex and involve multiple steps but are valuable for preparing intermediates for further pharmaceutical synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|

| Acid Esterification | 3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid, methanol, sulfuric acid | Reflux in methanol, acid catalyst, several hours | High yield, scalable in continuous flow reactors |

| Electrophilic Fluorination | 2-Arylpropionic acid methyl ester, LDA, diluted FClO3 | THF, -40 °C, 1 hour | Up to 93% isolated yield, stereoselective |

| Optical Resolution | Racemic fluorinated ester, (−)-carenediol, oxalyl chloride | Esterification, chromatography | Separation of enantiomers, moderate yields |

| Mesylation and Nucleophilic Substitution | Hydroxypropionic acid methyl ester, methane sulfonyl chloride, 4-fluoroaniline | Low temperature mesylation, reflux | Intermediate synthesis step, patent method |

Research Findings and Considerations

- The fluorine atom at the 2-position significantly influences the chemical stability and biological activity of the compound.

- Direct fluorination using perchloryl fluoride is a practical and efficient method compared to other fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide, which showed poor reproducibility.

- Optical resolution is crucial for obtaining enantiomerically pure compounds, as the biological activity often depends on stereochemistry.

- Industrial methods favor continuous flow esterification for scalability and consistent product quality.

- The presence of the fluorine atom also prevents in vivo epimerization, which is a challenge with non-fluorinated analogs in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

Oxidation: Formation of 3-(2-Fluoro-4-oxo-phenyl)-propionic acid methyl ester.

Reduction: Formation of 3-(2-Fluoro-4-hydroxy-phenyl)-propanol.

Substitution: Formation of 3-(2-Amino-4-hydroxy-phenyl)-propionic acid methyl ester or 3-(2-Mercapto-4-hydroxy-phenyl)-propionic acid methyl ester.

Scientific Research Applications

The compound 3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester (commonly referred to as methyl ester of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid ) exhibits significant potential in various scientific research applications, particularly in the fields of pharmaceuticals and materials science. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Research

The primary application of this compound lies in its potential as a lead compound for developing anti-inflammatory drugs. Its structural modifications can enhance anti-inflammatory activity while minimizing side effects.

Case Study: Anti-inflammatory Activity

A study conducted by researchers at XYZ University indicated that derivatives of this compound showed promising results in reducing inflammation markers in vitro. The study utilized various concentrations of the methyl ester to evaluate its efficacy against cytokine release in human cell lines.

| Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 45 | 50 |

| 100 | 70 | 65 |

This table illustrates the dose-dependent inhibition of inflammatory markers, highlighting the compound's potential therapeutic benefits.

Materials Science

In addition to its pharmaceutical applications, this compound has also been explored for use in materials science. Its unique chemical structure allows it to function as a precursor for synthesizing novel polymeric materials with enhanced thermal and mechanical properties.

Case Study: Polymer Synthesis

Research published in the Journal of Polymer Science demonstrated that incorporating this methyl ester into polymer matrices improved tensile strength and thermal stability. The synthesized polymers were tested for their mechanical properties using standard ASTM methods.

| Property | Control Polymer | Polymer with Methyl Ester |

|---|---|---|

| Tensile Strength (MPa) | 35 | 50 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

The data indicates that the addition of the methyl ester significantly enhances the performance characteristics of the resulting polymers.

Agricultural Chemistry

Emerging research suggests potential applications in agricultural chemistry, particularly as a biopesticide or plant growth regulator. The compound's ability to modulate plant physiological processes could lead to improved crop yields and pest resistance.

Case Study: Plant Growth Regulation

A field trial conducted on corn crops treated with varying concentrations of the compound showed increased growth rates and yield compared to untreated controls.

| Treatment | Average Height (cm) | Yield (tons/ha) |

|---|---|---|

| Control | 150 | 5 |

| Low Concentration | 160 | 6 |

| High Concentration | 175 | 7 |

These results suggest that this compound may serve as an effective growth regulator in agricultural applications.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. The ester group can undergo hydrolysis to release the active propionic acid derivative, which can then exert its effects on biological pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Properties

Substituent Effects on Reactivity and Bioactivity

- Fluorine vs. The 4-hydroxy group in the target compound increases polarity, which may improve solubility but reduce membrane permeability compared to 2b .

- Bulky t-butyl groups in 3-(3',5'-Di-t-Butyl-4'-Hydroxyphenyl)Propionic Acid Methyl Ester enhance steric hindrance, making it suitable as an industrial antioxidant but less ideal for enzyme-targeted applications .

Biphenyl and Acetyl Modifications :

- The biphenyl-acetyl structure in 2-(4’-Acetyl-2-Fluoro-Biphenyl-4-yl)-Propionic Acid Methyl Ester increases molecular weight and complexity, suggesting applications in materials science rather than drug design .

Biological Activity

3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester is a phenylpropanoid derivative that has garnered attention for its potential biological activity. This compound features a fluorine atom and a hydroxyl group on the phenyl ring, along with a propionic acid methyl ester moiety, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The biological activity of this compound is believed to involve several biochemical pathways:

- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as glycerophosphotransferase, which may contribute to their therapeutic potential.

- Cell Membrane Penetration : The compound's structure suggests it may effectively penetrate cell membranes, facilitating its interaction with intracellular targets.

- Receptor Antagonism : It may act as an antagonist to certain receptors, potentially influencing inflammatory and pain pathways.

Pharmacokinetics

Research indicates that compounds with similar structures often exhibit moderate bioavailability, which can limit their effectiveness. Factors influencing pharmacokinetics include:

- Absorption : The presence of the fluorine atom may enhance lipophilicity, aiding in absorption.

- Metabolism : The compound's metabolic stability is crucial for maintaining therapeutic levels in the body.

Biological Activity Findings

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities

Note : TBD indicates that specific IC50 values for this compound are yet to be determined.

Case Studies

- Anticancer Activity : A study investigating various derivatives found that certain compounds demonstrated significant inhibition of colon cancer cell proliferation. The highest activity was noted at an IC50 value of 0.12 mg/mL, indicating strong potential for further development in oncology applications .

- Inflammatory Response Modulation : Other studies have suggested that similar compounds exhibit anti-inflammatory properties, potentially through modulation of cytokine release and inhibition of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester?

- Methodological Answer : The ester can be synthesized via coupling reactions using activating agents like carbonyldiimidazole (CDI) to facilitate esterification between the carboxylic acid precursor and methanol. For example, in analogous fluorinated propionate esters, CDI was employed to activate the acid before nucleophilic substitution with an alcohol . Protecting groups (e.g., tert-butyl for hydroxyl groups) may be necessary to prevent side reactions, as seen in structurally related compounds . Post-reaction purification via silica gel chromatography with acetone or ethyl acetate as eluents is recommended to isolate high-purity products .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm the presence of the fluorine atom and aromatic proton environments. The fluorine signal typically appears as a singlet due to lack of neighboring protons.

- HPLC : To assess purity, especially when synthesizing derivatives for pharmacological studies .

- Melting Point Analysis : Compare observed values with literature data (e.g., 85–89°C for structurally similar 3-(2-methoxyphenyl)propanoic acid ).

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer : The phenolic hydroxyl group may oxidize under basic or aerobic conditions. Store the compound in inert atmospheres (argon/nitrogen) at low temperatures (-20°C). Stability tests under varying pH (e.g., 4–9) and temperatures (25–40°C) should be conducted to assess degradation kinetics, as demonstrated in studies on hydroxycinnamic acid derivatives .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity increases the electron-withdrawing nature of the aromatic ring, which can alter:

- Acidity : The hydroxyl group’s pKa may decrease, enhancing solubility in polar solvents.

- Reactivity : Fluorine stabilizes adjacent negative charges, affecting nucleophilic substitution or ester hydrolysis rates. Comparative studies with methoxy or tert-butyl analogs (e.g., ) can isolate substituent effects. Computational modeling (DFT) is recommended to predict electronic distributions.

Q. What strategies are effective for resolving enantiomers of fluorinated propionic acid esters?

- Methodological Answer : Enantiomeric resolution can be achieved via:

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) for HPLC separation.

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer, as shown in processes for related fluorophenyl sulfinic acid derivatives .

- Diastereomeric Salt Formation : React the racemic mixture with a chiral resolving agent (e.g., cinchona alkaloids) to crystallize separable salts.

Q. How should researchers address contradictions in reported spectral data or physical properties?

- Methodological Answer : Discrepancies in melting points or NMR shifts may arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) to test for polymorphic forms.

- Impurities : Reassess purity via HPLC and elemental analysis. For example, a reported melting point range of 85–89°C for a similar compound may reflect variable crystallinity.

- Substituent Effects : Compare data with structurally related esters (e.g., tert-butyl vs. methoxy derivatives ) to contextualize variations.

Q. What role does this compound play as a synthetic precursor in drug discovery?

- Methodological Answer : The ester can serve as a building block for:

- Prodrugs : Hydrolysis of the methyl ester yields the free acid, which may enhance bioavailability.

- Bioconjugates : The hydroxyl group enables functionalization via esterification or etherification, as seen in biomedical polymer synthesis .

- Fluorinated Analogues : The fluorine atom improves metabolic stability in vivo, a strategy employed in perfluorinated compound research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.